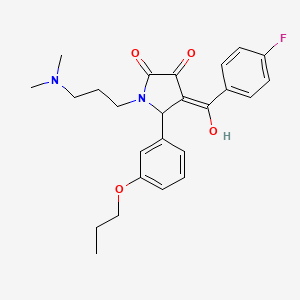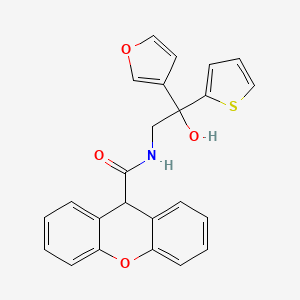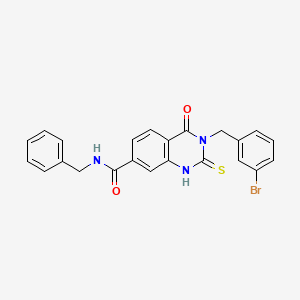
1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicine, such as antipsychotic and antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are potential antipsychotic agents, involves the use of hydroxy and imine functionalities as isosteric replacements for amino and ketone groups . Similarly, the synthesis of 1,4-disubstituted 5-hydroxy-1H-pyrazoles from hydrazines and 3-(dimethylamino)propenoates through acid-catalyzed treatment and subsequent heating in methanol and triethylamine is described . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and properties of a related antidepressant compound were examined using Density Functional Theory (DFT) methods, which could be applied to the compound of interest . The study involved optimization of the structure, measurement of bond lengths, angles, and dihedral angles, and determination of charges, polarizability, and dipole moment. Vibrational spectra and NMR were used to identify functional groups and isomer shifts, while Natural Bond Orbital (NBO) analysis provided insights into electron transfers and molecular hardness and softness .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their interactions with various reagents. For example, the synthesis of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones involved reactions of acylpyruvic acids with a mixture of N,N-dimethylethylenediamine and an aromatic aldehyde . The reactivity of these compounds under different conditions could provide a basis for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For instance, the FT IR, NMR, UV, and computational methods were used to study the antidepressant compound mentioned earlier . These techniques could be applied to determine the physical and chemical properties of the compound , such as solubility, stability, and reactivity.
科学的研究の応用
Chemical Synthesis and Structural Diversity
Complex organic molecules, such as the one , often serve as key intermediates or targets in synthetic chemistry, aimed at generating structurally diverse libraries of compounds. For example, compounds derived from ketonic Mannich bases have been used to produce a wide array of derivatives, including pyrazolines, pyridines, and benzodiazepines, through various alkylation and ring closure reactions (Roman, 2013). Such diversity underscores the potential of complex molecules in the synthesis of new materials with possible pharmaceutical applications.
Fluorescence and Sensing Applications
The structural features of complex organic compounds, particularly those with aromatic systems and heteroatoms, make them suitable candidates for developing fluorescent probes. For instance, fluorescent probes based on triphenylpyrrole have been utilized for the real-time monitoring of low levels of carbon dioxide, showcasing the potential of similar structures in environmental and biological sensing applications (Wang et al., 2015).
Antimicrobial Applications
The synthesis and evaluation of novel pyrrole derivatives for antimicrobial activities reveal the potential of such compounds in addressing bacterial resistance. Novel substituted pyrrole-isoxazolines have shown promising in vitro antibacterial activity, highlighting the significance of structural innovation in developing new antimicrobials (Kumar et al., 2017).
Potential Antipsychotic Agents
Research on similar structures, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has identified compounds with an antipsychotic-like profile in behavioral animal tests. These findings suggest the potential of complex organic molecules in the development of novel therapeutic agents that do not interact with traditional targets like dopamine receptors, offering new avenues for psychiatric medication development (Wise et al., 1987).
特性
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h5,7-12,16,22,29H,4,6,13-15H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUDIGILMXURTH-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)



![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)